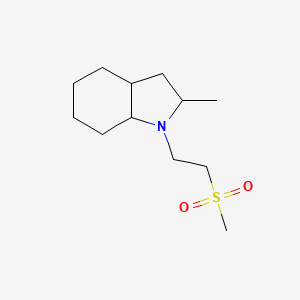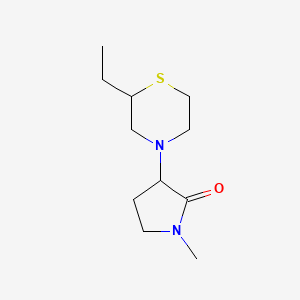
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a bicyclic indoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects through its antioxidant activity and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, it has been found to have antioxidant activity and to inhibit the production of inflammatory mediators.
实验室实验的优点和局限性
The advantages of using 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments include its potential as an anticancer and neuroprotective agent. Additionally, its ability to inhibit the activity of certain enzymes and its antioxidant activity make it a promising compound for further study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For the study of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole include further studies on its mechanism of action, potential side effects, and its use as an anticancer and neuroprotective agent. Additionally, studies on its potential use in other areas of medicine and pharmacology, such as in the treatment of Alzheimer's disease, are needed. Further research on the synthesis of this compound and its derivatives may also lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a promising compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
合成方法
The synthesis of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been achieved through various methods, including the reaction of 2-methyl-1,3-butadiene with ethyl vinyl sulfone, followed by hydrogenation, and the reaction of 2-methyl-1,3-butadiene with 2-(methylsulfonyl) ethylamine, followed by hydrogenation. These methods have been studied for their efficiency and yield in producing the desired compound.
科学研究应用
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use as an anticancer agent. Additionally, it has been studied for its potential use as a neuroprotective agent and for its effects on the central nervous system.
属性
IUPAC Name |
2-methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-10-9-11-5-3-4-6-12(11)13(10)7-8-16(2,14)15/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXQEAIAMZLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)